Product packaging for Benzyl 2-chloroethyl sulfide(Cat. No.:CAS No. 4332-51-8)

Benzyl 2-chloroethyl sulfide

Cat. No.: B1606112
CAS No.: 4332-51-8
M. Wt: 186.7 g/mol
InChI Key: UQSMMTFBNJUPGW-UHFFFAOYSA-N
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Description

Academic Significance and Research Trajectory

The academic significance of benzyl (B1604629) 2-chloroethyl sulfide (B99878) is largely tied to its structural similarity to the chemical warfare agent bis(2-chloroethyl) sulfide, commonly known as sulfur mustard or mustard gas. envipath.orgwikipedia.org Due to this resemblance, it is frequently used as a non-toxic or less toxic model compound (simulant) for studying the metabolism, degradation, and toxicological mechanisms of mustard agents in a safer laboratory environment. envipath.org

The research trajectory of this compound has evolved from its initial synthesis and characterization to detailed investigations into its chemical behavior and biological activity. A significant area of study has been its degradation pathways. Research has shown that, like other 2-chloroethyl sulfide derivatives, its decomposition can proceed through the formation of dimeric sulfonium (B1226848) ions. nih.govcapes.gov.br For instance, the primary degradation product of the related simulant 2-chloroethyl ethyl sulfide after prolonged storage is 1,4-dithiane, which forms from these sulfonium ion intermediates. nih.govcapes.gov.br Furthermore, studies have explored its potential as an intermediate in the synthesis of various other compounds, including pharmaceuticals and agrochemicals. ontosight.ai

Interdisciplinary Relevance in Organic Chemistry, Toxicology, and Materials Science

The study of benzyl 2-chloroethyl sulfide extends across several key scientific fields, demonstrating notable interdisciplinary relevance.

Organic Chemistry In organic chemistry, this compound serves as a versatile intermediate and a model substrate for studying various chemical reactions. ontosight.ai Its synthesis is a practical example of nucleophilic substitution at the sulfur atom of a thiol. ontosight.airsc.org The reactivity of the compound is a subject of academic interest, particularly its oxidation and degradation. The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. sci-hub.se For example, the oxidation of phenyl-2-chloroethyl sulfide with hydrogen peroxide (H₂O₂) and bromine (Br₂) yields the sulfoxide. sci-hub.se The degradation of 2-chloroethyl sulfides, which may involve the formation of sulfonium ions, provides valuable insights into reaction mechanisms relevant to both synthetic chemistry and detoxification processes. researchgate.net

Toxicology The most significant application of this compound is in the field of toxicology, where it is used as a research surrogate for the highly toxic vesicant sulfur mustard. envipath.orgbrieflands.com This allows for the investigation of toxicological effects and the development of potential medical countermeasures under safer conditions. brieflands.com Beyond its role as a simulant, the compound's own biological activity has been a focus of research. Notably, it has been identified as a potent, direct-acting mutagen in the Ames test, a widely used assay for assessing the mutagenic potential of chemical compounds. nih.govresearchgate.net Unlike other related compounds that require metabolic bioactivation to become mutagenic, this compound exhibits mutagenicity directly. nih.gov

Materials Science In materials science, research involving this compound and its analogs primarily focuses on the development of materials for detection and decontamination. While the compound itself is not typically a component of new materials, its unique properties make it a target molecule for advanced material applications. ontosight.ai For example, research has been conducted on using materials such as metal-organic frameworks (MOFs) and various metal oxides for the catalytic degradation or photocatalytic oxidation of sulfur mustard simulants. beilstein-journals.org These studies are crucial for creating protective equipment and environmental remediation technologies. Additionally, sensor development for the rapid detection of chemical warfare agents often utilizes simulants like 2-chloroethyl ethyl sulfide to test the efficacy and selectivity of new sensor materials, such as specially designed fluorescent polymers or quartz crystal microbalances. nih.govnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
Chemical Formula C₉H₁₁ClS ontosight.aichemeo.com
Molecular Weight 186.70 g/mol chemeo.com
IUPAC Name 1-chloro-2-(benzylthio)ethane ---
Synonyms Benzene, [[(2-chloroethyl)thio]methyl]-; 2-Benzylthioethyl chloride chemeo.com
CAS Number 4332-51-8 chemeo.com

| Enthalpy of Formation (gas) | 158.50 kJ/mol | chemeo.com |

Table 2: Summary of Research Findings

Research Area Finding Significance Source
Mutagenicity Potent, direct-acting mutagen in the Ames test. Does not require metabolic activation to induce mutation. nih.govresearchgate.net
Degradation Can degrade via the formation of dimeric sulfonium ions. Provides insight into the stability and environmental fate of chloroethyl sulfides. nih.govcapes.gov.br
Role as Simulant Used as a less toxic analog for sulfur mustard. Enables safer research into the detection, degradation, and toxicology of vesicant agents. envipath.orgbrieflands.com

| Synthesis | Typically synthesized by alkylating 2-chloroethanethiol (B1616227) with benzyl chloride. | A standard method in organic sulfur chemistry. | ontosight.ai |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClS B1606112 Benzyl 2-chloroethyl sulfide CAS No. 4332-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroethylsulfanylmethylbenzene
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InChI

InChI=1S/C9H11ClS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UQSMMTFBNJUPGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClS
Source PubChem
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DSSTOX Substance ID

DTXSID00195824
Record name Sulfide, benzyl 2-chloroethyl
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Molecular Weight

186.70 g/mol
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CAS No.

4332-51-8
Record name [[(2-Chloroethyl)thio]methyl]benzene
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Record name Sulfide, benzyl 2-chloroethyl
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Record name Sulfide, benzyl 2-chloroethyl
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Record name [[(2-chloroethyl)thio]methyl]benzene
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Record name 2-BENZYLTHIOETHYL CHLORIDE
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Synthetic Methodologies and Chemical Precursors

Established Synthetic Pathways for Benzyl (B1604629) 2-Chloroethyl Sulfide (B99878)

Two principal routes for the synthesis of Benzyl 2-chloroethyl sulfide are the alkylation of 2-chloroethanethiol (B1616227) with benzyl chloride and thiolethylation reactions.

A common and direct method for synthesizing this compound is the S-alkylation of 2-chloroethanethiol using benzyl chloride. ontosight.ai This reaction involves the nucleophilic attack of the thiolate anion, generated from 2-chloroethanethiol, on the electrophilic carbon of benzyl chloride. The general reaction is as follows:

Cl-CH₂CH₂-SH + C₆H₅CH₂-Cl → C₆H₅CH₂-S-CH₂CH₂-Cl + HCl

This synthetic approach is a standard nucleophilic substitution reaction.

The efficiency of the alkylation reaction is highly dependent on the chosen reaction conditions. Key parameters for optimization include the solvent system and the type of base used for catalysis.

Solvent Systems: Polar aprotic solvents are generally favored for this type of S-alkylation reaction as they can effectively solvate the cation of the base while not interfering with the nucleophilic thiol. ontosight.ai

Basic Catalysis: A strong base is typically required to deprotonate the thiol (2-chloroethanethiol), thereby generating the more nucleophilic thiolate anion. ontosight.ai Common bases used in such reactions include anhydrous potassium carbonate. The base facilitates the formation of the sulfide bond, which is crucial for the reaction to proceed. ontosight.ai The reaction is often monitored for completion using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Table 1: Optimization of Alkylation Reaction Conditions

ParameterConditionRationale
Reactants 2-Chloroethanethiol, Benzyl ChloridePrecursors for the target molecule.
Base Anhydrous Potassium CarbonateFacilitates the formation of the thiolate anion.
Solvent EthanolA polar aprotic solvent that supports the reaction.
Temperature 60-80°C (Reflux)Provides the necessary activation energy for the reaction.
Reaction Time 6-12 hoursTypical duration to ensure completion of the reaction.

Thiolethylation reactions provide an alternative route to this compound. One such method involves the use of ethylene (B1197577) sulfide (thiirane). dtic.mil

The reaction of amines with ethylene sulfide to produce monothiolethylated products is sensitive to reaction variables. dtic.mil Studies have shown that using a high amine-to-episulfide molar ratio and extending the reflux period can favor the formation of the desired monothiolethylated product in good yield. dtic.mil This process, known as mercaptoethylation, involves the ring-opening of the ethylene sulfide by a nucleophile. wikipedia.org While this has been studied for amines, the principles can be applied to the synthesis of sulfides. For instance, reacting a benzyl-containing nucleophile with ethylene sulfide could potentially yield a precursor that is then chlorinated.

Thiolethylation Reactions

Derivative Synthesis from this compound

The benzyl group in this compound can act as a protecting group for the sulfur atom, which can be removed to allow for further chemical modifications.

The removal of the benzyl group, or debenzylation, is a critical step for the derivatization of the resulting thiol. Several methods exist for the cleavage of benzyl thioethers, often requiring reductive or strongly acidic or basic conditions. researchgate.net

Traditional methods for cleaving benzyl ethers, which share similarities with benzyl thioethers, include catalytic hydrogenolysis and the Birch reduction. nih.gov However, these methods can be harsh and may not be compatible with other functional groups in the molecule. nih.gov

More recent and milder debenzylation methods have been developed:

Visible-Light-Mediated Oxidative Debenzylation: This technique uses a photooxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) under visible light irradiation. nih.govacs.org This method is advantageous due to its mild conditions and tolerance for various functional groups. nih.gov

Boron Trichloride (B1173362) with a Cation Scavenger: A combination of boron trichloride (BCl₃) and a non-Lewis-basic cation scavenger, such as pentamethylbenzene, can effectively debenzylate aryl benzyl ethers at low temperatures. organic-chemistry.org This method is highly chemoselective and preserves acid-sensitive functional groups. organic-chemistry.org

Dibutylmagnesium (B73119) with Titanocene (B72419) Dichloride: A mild and effective deprotection method for both aromatic and aliphatic benzyl thioethers utilizes dibutylmagnesium in the presence of a catalytic amount of titanocene dichloride. researchgate.net

Table 2: Comparison of Debenzylation Strategies

MethodReagentsConditionsAdvantages
Catalytic Hydrogenolysis H₂, Pd/CVariesEffective but can be harsh. mdpi.com
Birch Reduction Na, liquid NH₃Low temperaturePowerful but not functional-group tolerant. mdpi.com
Visible-Light Photocatalysis DDQ, lightMild, room temperatureHigh selectivity, functional group tolerance. nih.govacs.org
Lewis Acid/Scavenger BCl₃, PentamethylbenzeneLow temperature (-78°C)Chemoselective, preserves acid-sensitive groups. organic-chemistry.org
Organometallic Dibutylmagnesium, Titanocene dichloride (cat.)MildEffective for various benzyl thioethers. researchgate.net

Reaction Mechanisms and Chemical Transformations

Nucleophilic Substitution Reactivity of the Chloroethyl Moiety

The terminal chlorine atom on the ethyl group serves as a leaving group, making the adjacent carbon atom an electrophilic site susceptible to attack by nucleophiles. These reactions typically proceed via an S_N2 mechanism. The reactivity is often enhanced by the presence of the neighboring sulfur atom, which can participate in anchimeric assistance, leading to the formation of a transient cyclic sulfonium (B1226848) ion intermediate. This intermediate is highly reactive towards nucleophiles, facilitating the substitution reaction. acs.orgdtic.mil

Benzyl (B1604629) 2-chloroethyl sulfide (B99878) readily undergoes nucleophilic substitution with various nitrogen-containing compounds, such as primary and secondary amines. rsc.org This reaction involves the displacement of the chloride ion by the amine's lone pair of electrons, leading to the formation of a new carbon-nitrogen bond. The products are N-substituted S-benzyl-β-thiolethylamines. These reactions are fundamental in synthetic chemistry for introducing the benzylthioethyl group into molecules containing amine functionalities. cas.cnorientjchem.org

Sulfur-based nucleophiles, particularly mercaptides (thiolates, RS⁻), can effectively displace the chloride from Benzyl 2-chloroethyl sulfide. For instance, reaction with sodium benzylmercaptide would yield 1,2-bis(benzylthio)ethane. This transformation is a straightforward method for synthesizing symmetrical or unsymmetrical dithioethers, which are valuable compounds in materials science and organic synthesis.

Oxygen-containing nucleophiles, such as alcohols and water, react with this compound to form ethers and alcohols, respectively. The reaction with an alcohol, typically carried out in the presence of a base to generate the more potent alkoxide nucleophile (e.g., sodium ethoxide), results in the formation of a benzylthioethyl ether. mdpi.comnih.gov Hydrolysis, the reaction with water, yields 2-(benzylthio)ethanol. dtic.mil Studies on the analogous compound 2-chloroethyl phenyl sulfide (CEPS) on concrete surfaces have shown its gradual decomposition to the corresponding alcohol, 2-hydroxyethyl phenyl sulfide. dtic.mil

Table 1: Nucleophilic Substitution Reactions of this compound

Nucleophile (Example)Reagent ExampleProductProduct Class
AmineDiethylamineN,N-Diethyl-2-(benzylthio)ethanamineTertiary Amine
MercaptideSodium benzylmercaptide1,2-Bis(benzylthio)ethaneDithioether
AlkoxideSodium ethoxideBenzyl 2-ethoxyethyl sulfideEther
WaterWater2-(Benzylthio)ethanolAlcohol

Conjugate Addition Reactions

This compound itself is not an acceptor for Michael-type conjugate additions, as it lacks the required α,β-unsaturated system. masterorganicchemistry.comlibretexts.org However, a key derivative, benzyl vinyl sulfone, which can be synthesized from this compound via oxidation followed by elimination of hydrogen chloride, is a highly effective Michael acceptor. nih.gov The powerful electron-withdrawing nature of the sulfone group activates the carbon-carbon double bond, making the β-carbon highly electrophilic and susceptible to attack by a wide range of soft nucleophiles, including amines, thiols, and carbanions. acsgcipr.orgchemrxiv.orgorganic-chemistry.org This two-step transformation pathway (oxidation then elimination) makes this compound a precursor to substrates for powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The use of 2-phenylsulfonylethyl as a protecting group, which is removed via a reverse Michael reaction, further illustrates the synthetic utility of this reactivity. cdnsciencepub.com

Oxidative Transformations

The thioether sulfur atom in this compound is readily oxidized to higher oxidation states, namely sulfoxide (B87167) and sulfone. jchemrev.comenvipath.org This transformation significantly alters the chemical and physical properties of the molecule. The choice of oxidizing agent and reaction conditions allows for selective oxidation to either the sulfoxide or the sulfone. beilstein-journals.org

The oxidation can be achieved using a variety of reagents. Hydrogen peroxide is a common and environmentally benign oxidant, often used with a catalyst. researchgate.netrsc.org Peroxy acids, such as m-chloroperbenzoic acid (m-CPBA), are also highly effective. The reaction of the analogous phenyl-2-chloroethyl sulfide with bromine and hydrogen peroxide has been shown to yield the corresponding sulfoxide. sci-hub.se Photocatalytic oxidation of 2-chloroethyl ethyl sulfide (CEES) over TiO₂ has also been reported to produce the sulfoxide derivative. researchgate.net

Using one equivalent of a mild oxidizing agent at controlled temperatures typically yields the Benzyl 2-chloroethyl sulfoxide. beilstein-journals.org Employing an excess of the oxidant or using stronger oxidizing agents leads to the formation of Benzyl 2-chloroethyl sulfone. rsc.orgsmolecule.com These oxidized derivatives have their own distinct reactivity, with the sulfone group in particular being a stable and strongly electron-withdrawing moiety. smolecule.com

Table 2: Oxidative Transformations of this compound

ProductOxidation State of SulfurReagent Example
Benzyl 2-chloroethyl sulfoxide+2 (Sulfoxide)1 eq. Hydrogen Peroxide (H₂O₂) or m-CPBA
Benzyl 2-chloroethyl sulfone+4 (Sulfone)Excess Hydrogen Peroxide (H₂O₂) or m-CPBA

Formation of Sulfoxides and Sulfones

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic sulfur chemistry. researchgate.net this compound can undergo controlled oxidation to yield the corresponding benzyl 2-chloroethyl sulfoxide and benzyl 2-chloroethyl sulfone. This process is crucial as the change in the oxidation state of the sulfur atom significantly alters the molecule's properties and reactivity.

The selective oxidation of a sulfide to a sulfoxide without further oxidation to the sulfone requires careful control of reaction conditions, such as temperature, reaction time, and the stoichiometry of the oxidizing agent. researchgate.net Various oxidizing agents can be employed for this transformation. For instance, hydrogen peroxide in acetic acid can be used to oxidize 2-chloro-ethyl sulfides to their corresponding sulfones at elevated temperatures (90-120°C). google.com The reaction proceeds by dissolving the sulfide in glacial acetic acid, heating the solution, and then slowly adding hydrogen peroxide. google.com

Research has shown that certain catalysts can provide high selectivity for either the sulfoxide or the sulfone. For example, tantalum carbide as a catalyst with 30% hydrogen peroxide favors the formation of sulfoxides, while niobium carbide under similar conditions efficiently produces sulfones. organic-chemistry.org Another approach involves using urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate (B1210297) for a metal-free oxidation of sulfides to sulfones, which notably avoids the formation of the sulfoxide intermediate. organic-chemistry.org

Microbial degradation pathways also demonstrate the oxidation of benzyl sulfide to its sulfoxide and sulfone. ethz.chenvipath.org Some fungi can perform these oxidations, with the initial step to the sulfoxide often catalyzed by extracellular enzymes and the subsequent oxidation to the sulfone being mediated by cytochrome P450. ethz.chenvipath.org

The following table summarizes the oxidation products of this compound:

Table 1: Oxidation Products of this compound
Reactant Product Oxidation State of Sulfur
This compound Benzyl 2-chloroethyl sulfoxide +2
This compound Benzyl 2-chloroethyl sulfone +4
Benzyl 2-chloroethyl sulfoxide Benzyl 2-chloroethyl sulfone +4

Polymerization Potential of this compound

The presence of the reactive 2-chloroethyl group in this compound suggests a potential for polymerization reactions. While specific studies on the polymerization of this compound are not extensively detailed in the provided search results, the reactivity of related compounds provides insights into its potential behavior.

The polymerization of vinyl ethers, for example, can be initiated by various catalysts. acs.org The chloroethyl group in this compound could potentially be eliminated to form a vinyl sulfide, which could then undergo polymerization. For instance, bis(2-chloroethyl) sulfide reacts with sodium hydroxide (B78521) to form divinyl sulfide. wikipedia.org A similar reaction for this compound would yield benzyl vinyl sulfide, a monomer that could potentially be polymerized.

Furthermore, hypercrosslinked polymers (HCPs) have been prepared through the Friedel–Crafts alkylation of aromatic monomers with external crosslinkers. rsc.org Given that this compound contains a benzyl group, it could potentially act as a monomer in such polymerization reactions, where the aromatic ring is crosslinked.

The degradation of 2-chloroethyl sulfides can proceed through the formation of dimeric sulfonium ions, which can lead to the formation of dithioethers. tandfonline.com This process of dimerization and subsequent reactions can be considered a form of oligomerization or polymerization. In aqueous solutions, 2-chloroethyl ethyl sulfide can form a complex mixture of hydrolyzed products and oligomers. researchgate.net

Comparative Mechanistic Studies with Related Chloroethyl Sulfides

Analogies to Bis(2-chloroethyl) Sulfide Reactivity

The reactivity of this compound can be understood by drawing analogies to the well-studied compound, bis(2-chloroethyl) sulfide, also known as sulfur mustard. ethz.chenvipath.org Both compounds possess the 2-chloroethyl sulfide moiety, which is central to their chemical reactivity.

A key reaction pathway for bis(2-chloroethyl) sulfide and its analogs is the intramolecular cyclization to form a highly reactive cyclic sulfonium ion (episulfonium ion). researchgate.netnih.gov This is a first-order reaction involving the neighboring group participation of the sulfur atom, which displaces the chloride ion. researchgate.net This intermediate is a potent alkylating agent and readily reacts with various nucleophiles. nih.gov The formation of this sulfonium ion is considered a rate-determining step in many of its reactions, including hydrolysis. researchgate.net

The hydrolysis of 2-chloroethyl ethyl sulfide, an analog, has been shown to proceed through the formation of such sulfonium salts, which can influence the reaction kinetics and lead to deviations from simple first-order behavior. researchgate.netacs.org The degradation of various 2-chloroethyl sulfides, including this compound, has been suggested to proceed via dimeric sulfonium ions. tandfonline.com

The presence of the benzyl group in this compound, as opposed to another 2-chloroethyl group in bis(2-chloroethyl) sulfide, will influence the electronic properties of the sulfur atom and, consequently, the rate of sulfonium ion formation. However, the fundamental mechanism of intramolecular displacement of the chloride by the sulfur atom is expected to be a key feature of its reactivity profile.

The following table lists the key chemical compounds mentioned in this article:

Mechanistic Toxicology and Genotoxicity Assessment

Direct-Acting Mutagenicity in Bacterial Mutagenesis Assays (e.g., Ames Test)

Benzyl (B1604629) 2-chloroethyl sulfide (B99878) has demonstrated potent, direct-acting mutagenicity in the Ames test. nih.gov This means it can induce genetic mutations in bacteria without requiring metabolic activation by liver enzymes. nih.govresearchgate.net

Characterization of Bioactivation Independence

The mutagenic activity of Benzyl 2-chloroethyl sulfide is observed directly, indicating that the parent compound itself is the ultimate mutagen. nih.gov This is in contrast to many other chemicals that only become mutagenic after being metabolized into reactive intermediates by enzymes such as the cytochrome P-450 system. nih.gov Studies have shown that this compound, along with its corresponding S-conjugate, S-(2-chloroethyl)-L-cysteine, does not need this bioactivation step to exert its mutagenic effects. nih.gov

Role of S-Conjugate Formation in Toxicological Pathways

The formation of S-conjugates is a critical step in the metabolism and toxicity of many xenobiotics. In the case of haloalkanes and haloalkenes, conjugation with glutathione (B108866) can lead to the formation of reactive and potentially toxic metabolites.

Mutagenic Potency of S-(2-Chloroethyl)-L-Cysteine

S-(2-chloroethyl)-L-cysteine, a cysteine S-conjugate corresponding to this compound, is a potent mutagen in Salmonella typhimurium strain TA100. nih.govepa.gov It is believed that this metabolite can form an electrophilic episulfonium ion by eliminating a chloride ion, which is the ultimate intermediate responsible for DNA binding and genotoxicity. epa.gov This reactive ion can induce high rates of DNA repair in cultured cells. epa.gov The mutagenicity of S-(2-chloroethyl)-L-cysteine in the Ames test is potent and does not require metabolic activation by bacterial beta-lyase. nih.gov

Investigation of Unstable Thiol Intermediates in Mutagenesis

Research into the mutagenicity of related benzyl sulfides, such as benzyl 1,2,3,4,4-pentachlorobutadienyl sulfide (BPBS) and benzyl 1,2-dichlorovinyl sulfide (BDVS), suggests that the formation of unstable thiols is a key factor in their mutagenic effects. nih.gov These compounds require cytochrome P-450-dependent benzylic hydroxylation to become mutagenic. This metabolic step is thought to lead to the formation of unstable thiols, which are responsible for the observed mutagenicity. nih.gov This mechanism provides insight into the potential for related compounds to form reactive intermediates that can damage DNA. nih.gov

Mammalian Cell Genotoxicity Investigations

While specific studies on the mammalian cell genotoxicity of this compound are not extensively detailed in the provided context, the known genotoxicity of the related compound, sulfur mustard (bis(2-chloroethyl) sulfide), provides a strong indication of its potential effects.

Chromosome Aberration Studies

Sulfur mustard is a potent alkylating agent known to cause DNA damage, leading to genetic mutations and chromosomal aberrations. researchgate.netwikipedia.org This ultimately can result in cell death or malignant transformation. researchgate.net Given the structural similarities and the direct-acting mutagenicity of this compound, it is highly probable that it also has the potential to induce chromosomal aberrations in mammalian cells. The in vitro chromosomal aberration test is a standard method used to identify agents that cause structural changes in chromosomes in cultured mammalian cells. oecd.org

Data Tables

Table 1: Mutagenicity in Ames Test

CompoundMetabolic ActivationResult
This compoundNot RequiredPotent, direct-acting mutagen nih.gov
S-(2-chloroethyl)-L-cysteineNot RequiredPotent mutagen nih.govepa.govnih.gov
Benzyl 1,2,3,4,4-pentachlorobutadienyl sulfide (BPBS)RequiredMutagenic nih.gov
Benzyl 1,2-dichlorovinyl sulfide (BDVS)RequiredMutagenic nih.gov

Sister Chromatid Exchange Analyses

Sister chromatid exchange (SCE) analysis is a sensitive cytogenetic assay used to detect DNA damage and repair. Many mutagenic agents are known to induce SCEs in cultured mammalian cells. semanticscholar.org While direct studies analyzing the induction of SCE specifically by this compound are not prominent in the available literature, the genotoxicity of structurally related sulfur mustards is well-documented through this method. For instance, fishermen exposed to sulfur mustard (mustard gas) from leaking munitions showed a transient but significant increase in SCE rates in their lymphocytes. nih.govresearchgate.net

Given that this compound is a monofunctional analog of sulfur mustard and a potent direct-acting mutagen, it is plausible that it would also induce SCEs. nih.govoup.com The underlying mechanism for SCE induction involves DNA damage that, when repaired, can lead to the exchange of genetic material between sister chromatids. semanticscholar.org The alkylating nature of the 2-chloroethyl sulfide moiety is the primary driver of this DNA damage, a feature it shares with the more extensively studied sulfur and nitrogen mustards. shahed.ac.irresearchgate.netmdpi.com Therefore, SCE analysis remains a relevant and important endpoint for assessing the genotoxic potential of this class of compounds.

Structure-Activity Relationships Governing Mutagenicity

The mutagenic properties of this compound are intrinsically linked to its chemical structure. The relationships between its structure and its activity can be elucidated by comparing it with related compounds and analyzing how different chemical modifications, particularly halogenation, affect its genotoxic potential.

Studies comparing various benzyl S-haloalkyl and S-haloalkenyl sulfides in the Ames mutagenicity assay reveal critical structure-activity relationships. This compound stands out as a potent, direct-acting mutagen that does not require metabolic activation to exert its effect. nih.gov This is in contrast to other analogs like benzyl 1,2,3,4,4-pentachlorobutadienyl sulfide (BPBS) and benzyl 1,2-dichlorovinyl sulfide (BDVS), which require cytochrome P-450-dependent benzylic hydroxylation to become mutagenic. nih.gov The direct mutagenicity of this compound is attributed to the inherent reactivity of the 2-chloroethyl group, which can readily form a reactive intermediate.

The table below summarizes the mutagenicity findings for several related benzyl sulfide compounds.

Table 1: Comparative Mutagenicity of Benzyl Sulfide Derivatives in the Ames Test

Compound Name Metabolic Activation Required Mutagenicity Outcome Citation
This compound No Potent, direct-acting mutagen nih.gov
Benzyl 1,2,3,4,4-pentachlorobutadienyl sulfide (BPBS) Yes (cytochrome P-450) Mutagenic nih.gov
Benzyl 1,2-dichlorovinyl sulfide (BDVS) Yes (cytochrome P-450) Mutagenic nih.gov

The pattern of halogenation on the alkyl side chain significantly influences the genotoxic potential of benzyl S-haloalkyl sulfides. A key example is the comparison between this compound and benzyl 2-chloro-1,1,2-trifluoroethyl sulfide. While both compounds can undergo benzylic hydroxylation, only the former is a potent mutagen. nih.gov Benzyl 2-chloro-1,1,2-trifluoroethyl sulfide was found to be negative in the Ames test, a finding consistent with the lack of mutagenicity of its corresponding cysteine S-conjugate. nih.gov

This difference highlights that the presence of a halogen is not the sole determinant of mutagenicity; the specific arrangement and type of halogens are crucial. The additional fluorine atoms in the trifluoroethyl analog appear to deactivate the molecule, likely by altering its electronic properties and sterically hindering the formation of the reactive episulfonium ion intermediate, thereby preventing its ability to alkylate DNA. This demonstrates that increased halogenation does not necessarily correlate with increased genotoxicity and can, in fact, eliminate it.

Molecular Mechanisms of DNA Adduct Formation

The genotoxicity of this compound is a direct consequence of its ability to alkylate DNA, forming covalent adducts that can lead to mutations. shahed.ac.irescholarship.org As a monofunctional analog of sulfur mustard, its mechanism of action is well-understood and involves the formation of a highly reactive cyclic intermediate. oup.combrieflands.com

The process begins with an intramolecular cyclization (an SN1 reaction), where the sulfur atom attacks the carbon bearing the chlorine atom, displacing the chloride ion. researchgate.net This results in the formation of a strained, three-membered ring called an episulfonium ion (or thiiranium ion). researchgate.netresearchgate.net This electrophilic intermediate is highly reactive toward nucleophilic sites on DNA bases.

The primary targets for alkylation are the ring nitrogens of the purine (B94841) bases, which are more nucleophilic than the oxygens. escholarship.org The most frequent site of attack is the N7 position of guanine, followed by the N3 position of adenine. nih.govescholarship.org The reaction of the episulfonium ion with these sites leads to the formation of stable, covalent DNA adducts, such as 7-(2-benzylthioethyl)guanine. While it does not form DNA cross-links like the bifunctional sulfur mustard, the formation of these bulky monoadducts is sufficient to interfere with DNA replication and transcription, leading to mutations and cellular toxicity. oup.comjcu.cz Studies with the similar monofunctional analog, 2-chloroethyl ethyl sulfide (CEES), confirm that it forms these monoadducts and that this DNA damage is a critical initiating event for its toxic effects. oup.comnih.gov

Applications in Organic Synthesis and Pharmaceutical Chemistry

Building Block Utility in Advanced Organic Synthesis

Benzyl (B1604629) 2-chloroethyl sulfide (B99878) is a valuable reagent in organic synthesis, primarily utilized for its capacity to introduce the benzylthioethyl group into a variety of molecular structures. The presence of a reactive chlorine atom allows for nucleophilic substitution reactions, while the benzyl group can serve as a protecting group for the sulfur atom, which can be removed at a later synthetic stage if required.

The primary role of benzyl 2-chloroethyl sulfide in organic synthesis is to act as an alkylating agent, enabling the incorporation of a sulfur-containing fragment into more complex molecules. wikipedia.org This is typically achieved through nucleophilic substitution reactions where the chlorine atom is displaced by a suitable nucleophile. smolecule.com The general reactivity of thioethers allows for further transformations, such as oxidation to the corresponding sulfoxides and sulfones, thereby expanding the range of sulfur-functionalized compounds that can be synthesized. wikipedia.orgsmolecule.com

The synthesis of various thioethers can be accomplished through the reaction of alkyl halides, such as this compound, with a variety of nucleophiles. mdpi.comresearchgate.net These reactions are fundamental in constructing the carbon-sulfur bonds that are present in numerous biologically active molecules and functional materials. researchgate.net

Table 1: Reactions for Introducing Sulfur Functionalities

Reaction TypeReagentsProduct TypeReference(s)
Nucleophilic SubstitutionAmines, AlkanolaminesN-substituted 2-(benzylthio)ethylamines dtic.mil
Nucleophilic SubstitutionThiolatesDithioethers
OxidationOxidizing agents (e.g., H₂O₂)Benzyl 2-chloroethyl sulfoxide (B87167)/sulfone smolecule.com

Intermediate in the Synthesis of Pharmaceutical Compounds

This compound has been specifically identified as a key intermediate in the synthesis of potential antiradiation drugs. dtic.mil Its role involves the alkylation of amines and alkanolamines to produce N-substituted derivatives of 2-aminoethanethiol. dtic.mil These derivatives are then evaluated for their efficacy as radioprotective agents. dtic.mil The benzyl group in this context often serves as a protecting group for the thiol functionality, which can be debenzylated in a subsequent step to yield the free thiol, a common feature in many radioprotective compounds. dtic.mil

While the broader applications of this compound as an intermediate in the synthesis of other specific pharmaceutical agents are noted as a potential area of use, detailed examples in publicly available literature are limited. ontosight.ai However, the structural motif of a benzyl sulfide is present in various pharmaceutically active molecules, suggesting the potential for this compound to serve as a precursor in their synthesis. organic-chemistry.org

Intermediate in the Synthesis of Agrochemicals

The potential application of this compound extends to the agrochemical industry, where it can serve as an intermediate for the synthesis of new pesticides and herbicides. ontosight.ai Organosulfur compounds, particularly those containing thioether linkages, are a known class of bioactive molecules in agriculture. nih.gov For instance, derivatives of 2-cyano-3-benzylaminoacrylates containing a thiazole (B1198619) moiety have been synthesized and shown to possess herbicidal activities. nih.gov While direct synthesis from this compound is not explicitly detailed, its structure suggests it could be a valuable precursor for creating molecules with a benzylthioethyl component, a moiety that can be found in some agrochemical candidates. nih.govsemanticscholar.org For example, fluorination of related chloroethyl precursors can yield important intermediates for pesticides. biosynth.com

Exploration in Material Science Applications

In the field of material science, this compound holds potential as a precursor for the synthesis of functional materials. ontosight.ai The sulfide group can be incorporated into polymers to modify their properties. google.com For instance, thioether-containing polymers have applications in various advanced materials. smolecule.com Although specific examples of polymers or materials directly synthesized from this compound are not extensively documented, its reactive nature makes it a candidate for incorporation into polymer backbones or as a functional side chain. The development of corrosion inhibitors is another area where organosulfur compounds are of interest, suggesting a potential application for derivatives of this compound. mdpi.comresearchgate.netnih.gov

Contribution to Drug Discovery and Development Initiatives

The primary contribution of this compound to drug discovery has been in the development of potential radioprotective agents. dtic.mil A study focused on the synthesis of antiradiation drugs utilized this compound for the alkylation of various amines to create a library of N-substituted 2-aminoethanethiol derivatives. dtic.mil This approach allows for the systematic modification of the amine substituent to explore structure-activity relationships and identify compounds with improved radioprotective effects and lower toxicity. dtic.milnih.gov The development of novel compounds that can protect against ionizing radiation is a significant area of research, with applications in radiotherapy and for individuals at risk of radiation exposure. nih.gov The use of this compound as a building block facilitates the synthesis of these targeted compounds for biological evaluation. dtic.mil

Advanced Analytical Chemistry Techniques for Characterization and Detection

Chromatographic Separation Methods

Chromatographic techniques are fundamental for isolating Benzyl (B1604629) 2-chloroethyl sulfide (B99878) from complex matrices prior to its characterization and quantification. The choice of method depends on the analyte's properties and the analytical goals.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of thermally labile or non-volatile compounds like Benzyl 2-chloroethyl sulfide and its analogs. Since many alkyl sulfides, including this compound, lack a strong chromophore, they are not readily detectable by UV-Vis detectors, a common detector for HPLC. dtic.mil To overcome this limitation, a pre-column derivatization step is often employed to attach a UV-absorbing or fluorescent tag to the molecule. dtic.mil

A common approach involves the reaction of the sulfide with N-halogeno-N-metalloarylsulfonamides, such as chloramine-T or chloramine-B, to form stable arenesulfonylsulfilimine derivatives. dtic.mil These derivatives exhibit strong UV absorption, enabling sensitive detection. dtic.mil For instance, a study on the related compound 2-chloroethyl ethyl sulfide demonstrated that its phenylsulfonylsulfilimine derivative could be easily separated and quantified using reverse-phase HPLC. dtic.mil The separation is typically achieved on a C-18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and water. dtic.mil This methodology allows for the simultaneous detection and separation of the parent sulfide and its major decomposition by-products. dtic.mil

Quantitative analysis is performed by creating calibration curves from standard solutions of the derivatized compound. dtic.mil The detector response is measured as peak area, which is proportional to the concentration of the analyte. dtic.mil This approach has been shown to be linear over a range of concentrations, with detection limits in the nanogram range for similar chloroethyl sulfide compounds. dtic.milnih.gov

Table 1: Example HPLC Conditions for Analysis of a Derivatized Chloroethyl Sulfide Analog
ParameterConditionReference
InstrumentationWaters Associates High Pressure Liquid Chromatograph dtic.mil
ColumnLow polarity C-18 dtic.mil
Mobile Phase30% Acetonitrile:Water dtic.mil
Flow Rate1.5 ml/min dtic.mil
DetectorUV Detector at 254 nm dtic.mil
Derivatizing AgentChloramine-B (Sodium N-chloro-N-phenylbenzenesulfonamidate) dtic.mil
Detection LimitAs low as 20 nanograms for derivatized sulfides dtic.mil

Mass Spectrometric Characterization

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and elucidation of this compound and its related compounds. When coupled with a separation technique like liquid chromatography (LC-MS), it provides high selectivity and sensitivity.

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and ionic compounds. While this compound itself is of medium polarity, its metabolites or derivatized forms may be more amenable to ESI. In positive ionization mode, ESI can be used to detect protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). For instance, HPLC-ESI-MS has been effectively used to identify relative substances in the synthesis of polyurethane chain extenders, demonstrating its utility in separating and identifying components in complex mixtures. researchgate.net This technique would be applicable for identifying polar metabolites of this compound that contain hydroxyl or other ionizable groups.

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is well-suited for medium to high polarity, thermally stable compounds with molecular weights typically less than 1500 Da. wikipedia.org It is particularly useful for analytes that are not sufficiently polar for electrospray ionization. youtube.com The process involves creating reactant ions from the solvent vapor, which then ionize the analyte molecules through proton transfer or adduction, commonly forming [M+H]⁺ ions. wikipedia.orgyoutube.com

APCI has been shown to be a robust and efficient method for the direct and extensive speciation of sulfur-containing compounds in complex matrices like crude oil. rsc.org This indicates its strong potential for the analysis of this compound. APCI-MS is known for its high sensitivity and selectivity, allowing for the accurate identification of compounds even in intricate mixtures. youtube.com

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of ions. In an MS/MS experiment, a specific ion (a "parent" or "precursor" ion) is selected, fragmented, and the resulting "fragment" or "product" ions are analyzed. This provides a fragmentation pattern that is characteristic of the molecule's structure.

LC-MS/MS is a primary method for screening and identifying metabolites of toxic chemicals, including sulfur mustards. helsinki.fi The metabolic process often transforms a xenobiotic compound into more hydrophilic forms through oxidation, reduction, or hydrolysis (Phase I) and conjugation (Phase II). helsinki.fi MS/MS analysis of these metabolites helps in elucidating their structures. By comparing the fragmentation patterns of the parent compound and its metabolites, structural changes can be identified. nih.govyuanyue.li Advanced techniques like accurate mass measurements using Time-of-Flight (TOF) mass spectrometers can further aid in confirming the elemental composition of metabolites. helsinki.fi

Table 2: Mass Spectrometry Ionization Techniques for this compound and Analogs
TechniqueApplicabilityTypical Ions FormedReference
ESI-MSPolar metabolites and derivatives[M+H]⁺, [M+Na]⁺ researchgate.net
APCI-MSMedium to high polarity, thermally stable compounds[M+H]⁺ wikipedia.orgyoutube.com
MS/MSStructural elucidation of parent compound, metabolites, and derivativesCharacteristic product ions from precursor ion fragmentation helsinki.fi

Impurity Profiling and Quantitative Analysis

The quality control of industrial chemicals like this compound requires the identification and quantification of impurities. These impurities can originate from raw materials, side reactions during synthesis, or degradation over time. nih.gov A combination of chromatographic and spectrometric techniques is typically employed for comprehensive impurity profiling.

For the related compound 2-chloroethyl phenyl sulfide (CEPS), a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC-UV has been used to identify and quantify impurities. researchgate.net GC-MS is suitable for volatile and thermally stable impurities, while HPLC is used for less volatile ones. In one study, six impurities in industrial CEPS were identified, including starting materials and by-products. researchgate.net

Similarly, analysis of the precursor benzyl chloride has been performed using HPLC with photodiode array detection to separate and quantify impurities such as benzaldehyde, toluene, and various chlorotoluene isomers. nih.govresearchgate.net The identification of these potential impurities in the starting materials is crucial as they may carry over into the final product.

Degradation studies on analogs like 2-chloroethyl ethyl sulfide using GC-MS have shown that the primary degradation product after prolonged storage is 1,4-dithiane, formed via dimeric sulfonium (B1226848) ions. nih.gov Quantitative analysis of key impurities can be achieved using validated HPLC methods with UV detection, which have demonstrated excellent precision, accuracy, and low detection limits. researchgate.net

Table 3: Potential Impurities in this compound and Related Compounds
Compound/PrecursorIdentified ImpurityPotential SourceAnalytical MethodReference
2-Chloroethyl phenyl sulfide (analog)1,2-dichloroethaneRaw MaterialGC-MS researchgate.net
ThiophenolRaw MaterialGC-MS, HPLC-UV researchgate.net
DiethylmalonateProcess RelatedGC-MS researchgate.net
TributylamineProcess RelatedGC-MS researchgate.net
Diphenyl disulfideBy-productGC-MS researchgate.net
1,2-dithiophenylethaneBy-productGC-MS researchgate.net
Benzyl chloride (precursor)BenzaldehydeRaw Material/By-productHPLC-PDA nih.gov
TolueneRaw MaterialHPLC-PDA nih.gov
α,α-dichlorotolueneBy-productHPLC-PDA nih.gov
2-chlorotolueneBy-productHPLC-PDA nih.gov
2-Chloroethyl ethyl sulfide (analog)1,4-dithianeDegradationGC-MS nih.gov

Computational Chemistry and Cheminformatics Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. For compounds like Benzyl (B1604629) 2-chloroethyl sulfide (B99878), QSAR models are instrumental in predicting their behavior based on molecular descriptors.

Prediction of Reactivity Profiles

The reactivity of Benzyl 2-chloroethyl sulfide is dominated by the 2-chloroethyl sulfide moiety. QSAR models can predict its reactivity towards nucleophiles, a key process in both its mechanism of toxicity and its degradation. This is typically achieved by correlating reaction rates with various calculated molecular descriptors.

Electronic Descriptors: Parameters such as partial atomic charges, frontier molecular orbital energies (HOMO/LUMO), and dipole moment are critical. For instance, a more positive charge on the carbon atom attached to the chlorine (Cα) and the adjacent carbon (Cβ) indicates higher susceptibility to nucleophilic attack.

Topological and Steric Descriptors: Molecular connectivity indices, shape indices, and solvent-accessible surface area help quantify the influence of the molecule's size and shape—including the bulky benzyl group—on its reaction rates.

Studies on related 2-chloroethyl sulfides have shown that their reactivity is governed by the propensity to form a cyclic sulfonium (B1226848) (episulfonium) ion intermediate. scispace.comsdstate.edu QSAR models for this class of compounds would therefore aim to predict the rate of this intramolecular cyclization, which is the rate-determining step for many of their reactions. researchgate.net

Table 1: Key Molecular Descriptors for QSAR Reactivity Modeling of this compound

Descriptor TypeSpecific DescriptorPredicted Influence on ReactivityElectronicLUMO EnergyLower energy indicates higher electrophilicity and greater reactivity.ElectronicPartial Charge on CαA more positive charge enhances susceptibility to nucleophilic attack.ElectronicCharge on Sulfur AtomHigher nucleophilicity (more negative charge) of the sulfur atom promotes intramolecular cyclization.StericMolecular VolumeThe large benzyl group may sterically hinder intermolecular reactions compared to smaller analogues.

Prediction of Toxicological Endpoints (e.g., Mutagenicity)

The primary toxicological concern for alkylating agents like this compound is mutagenicity, which can lead to carcinogenicity. wikipedia.org QSAR models are widely used in regulatory toxicology to predict the Ames mutagenicity of chemicals, often as an alternative to animal testing. nih.govnih.gov

These predictive models are generally categorized as rule-based or statistical-based.

Rule-based systems identify structural fragments (structural alerts) known to be associated with mutagenicity. This compound contains a well-known alert for alkylation.

Statistical-based systems use a wide range of descriptors to build regression or classification models from large datasets of tested chemicals. ljmu.ac.uk

For a compound like this compound, these models would likely predict a positive mutagenic outcome due to the presence of the reactive 2-chloroethyl sulfide group, which is known to alkylate DNA. scispace.com The prediction relies on recognizing the structural similarity to other known monofunctional and bifunctional sulfur mustards. Quantum chemical descriptors, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important, as a lower LUMO energy correlates with a higher propensity to accept electrons from biological nucleophiles like DNA bases. diva-portal.org

Development and Validation of Structural Alerts for Hazard Identification

A structural alert is a molecular substructure or fragment that is mechanistically linked to a specific type of toxicity. The development of these alerts is a key aspect of cheminformatics for hazard identification.

For this compound, the critical structural alert is the S-(CH₂CH₂)-Cl group. This alert is associated with the following toxicological mechanism:

Intramolecular Cyclization: The sulfur atom, acting as an internal nucleophile, attacks the carbon atom bearing the chlorine, displacing the chloride ion.

Formation of a Reactive Intermediate: This reaction forms a highly strained and reactive three-membered cyclic sulfonium ion (an episulfonium ion). sdstate.edu

Alkylation of Biomolecules: This electrophilic intermediate readily reacts with nucleophilic sites on biological macromolecules, such as the nitrogen and oxygen atoms in DNA bases (e.g., guanine) and amino acid residues in proteins. nih.gov

This mechanism is the basis for the mutagenicity and cytotoxicity of sulfur mustards. The validation of this structural alert comes from extensive experimental data on sulfur mustard and its analogues, which consistently demonstrate this pathway of bioactivation. scispace.comresearchgate.net Computational models further validate this by showing that the formation of the sulfonium ion is energetically favorable.

Table 2: Structural Alert Analysis for this compound

Structural AlertAssociated HazardMechanism of Action2-Chloroethyl sulfide moietyMutagenicity, CytotoxicityFormation of a reactive episulfonium ion leading to alkylation of DNA and proteins.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed, first-principles understanding of the molecular properties and reactivity of this compound.

Electronic Structure Analysis and Reactivity Prediction

By solving approximations of the Schrödinger equation, quantum chemistry methods can map the electron distribution within the molecule, revealing key insights into its reactivity.

Molecular Electrostatic Potential (MESP): The MESP map visually identifies the electron-rich and electron-poor regions of a molecule. For this compound, the MESP would show a negative potential (electron-rich) around the sulfur atom, confirming its nucleophilicity, and a positive potential (electron-poor) around the hydrogen atoms and parts of the chloroethyl group, indicating sites susceptible to interaction with nucleophiles.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is primarily located on the sulfur atom, indicating it is the main site of nucleophilic character. The LUMO is distributed over the C-Cl antibonding orbital, indicating this is the site most susceptible to nucleophilic attack, leading to cleavage of the C-Cl bond. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Natural Bond Orbital (NBO) Analysis: This analysis provides detailed information on charge distribution and orbital interactions. It can precisely quantify the partial charges on each atom, confirming the electrophilic nature of the carbons in the chloroethyl group and the nucleophilic nature of the sulfur.

Table 3: Predicted Quantum Chemical Properties of this compound

PropertySignificanceHOMO EnergyHigher value indicates greater electron-donating ability (nucleophilicity).LUMO EnergyLower value indicates greater electron-accepting ability (electrophilicity).HOMO-LUMO GapSmaller gap suggests higher reactivity.MESP Minimum (at Sulfur)A highly negative value confirms the nucleophilic character of the sulfur atom.

Reaction Pathway Energetics and Transition State Analysis

Quantum chemistry is essential for mapping the potential energy surface of a chemical reaction, allowing for the determination of reaction mechanisms and kinetics. For this compound, this is applied to model its hydrolysis and reactions with biological nucleophiles.

The key reaction pathway involves the formation of the episulfonium ion. Computational chemists can model this intramolecular S_N2 reaction by:

Locating Stationary Points: Calculating the optimized geometries and energies of the reactant (ground state), the transition state (TS), and the product (the episulfonium ion).

Calculating Activation Energy (Eₐ): The energy difference between the transition state and the reactant determines the kinetic barrier of the reaction (Eₐ = E_TS - E_Reactant). A lower activation energy implies a faster reaction rate.

Analyzing the Transition State: The geometry of the transition state reveals the concerted process of S-C bond formation and C-Cl bond breaking. Vibrational frequency calculations are used to confirm the nature of the transition state (it must have exactly one imaginary frequency corresponding to the reaction coordinate).

Studies on similar molecules like 2-chloroethyl ethyl sulfide (CEES) have computationally modeled these pathways, confirming that the formation of the sulfonium ion is a low-energy, kinetically feasible process that precedes hydrolysis or alkylation. nih.govresearchgate.netacs.org These findings are directly applicable to understanding the reactivity of this compound.

Environmental Fate, Transport, and Remediation Studies

Environmental Degradation Pathways

The environmental transformation of Benzyl (B1604629) 2-chloroethyl sulfide (B99878) and its close analogs, such as 2-chloroethyl phenyl sulfide (CEPS), is driven by processes that break down the molecule into simpler, often less toxic, substances. Key pathways include degradation by light and chemical oxidation.

Photolytic degradation involves the breakdown of chemical compounds by light energy. Studies on close structural analogs, particularly 2-chloroethyl phenyl sulfide (CEPS), provide insight into these mechanisms. The application of ultraviolet (UV) light, especially in conjunction with a photocatalyst like titanium dioxide (TiO₂), is an effective decontamination method. nih.gov

Under UVC irradiation (200–290 nm), CEPS on a TiO₂ catalyst undergoes significant degradation. The high energy of UVC light can cause multiple bond breakages, leading to a variety of secondary byproducts. nih.gov The primary mechanisms involved are oxidation and dehydrohalogenation (the removal of a hydrogen and a chlorine atom). nih.gov Key degradation products identified in studies of CEPS include phenyl vinyl sulfide, which results from dehydrohalogenation, and oxidation products like sulfoxide (B87167) and sulfone. nih.gov These oxidized products form when reactive oxygen species, such as singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂•⁻), attack the sulfur atom in the molecule. nih.gov

Research on a similar simulant, 2-phenethyl-2-chloroethyl sulfide (PECES), shows that its photocatalytic degradation proceeds mainly through the cleavage of the carbon-sulfur (C-S) bond, followed by further oxidation of the resulting fragments. nih.gov This process ultimately transforms the sulfur into sulfuric acid. nih.gov

ProcessConditionsKey MechanismsPrimary Degradation Products (from Analogs)Reference
PhotocatalysisUVC Light (200-290 nm), TiO₂ CatalystOxidation, Dehydrohalogenation, C-S Bond CleavagePhenyl vinyl sulfide, Sulfoxides, Sulfones nih.gov
PhotocatalysisUVB Light, Au/TiO₂ CatalystOxidationSulfoxides, Sulfones nih.gov
Photolysis/PhotocatalysisUV Light (λ ≥ 254 nm), TiO₂ SuspensionC-S Bond Cleavage, OxidationStyrene, Benzaldehyde, 2-Phenethyl disulfide nih.gov

Advanced Oxidation Processes (AOPs) are highly effective for degrading persistent organic compounds. These methods utilize powerful oxidizing agents like ozone (O₃) and hydroxyl radicals (•OH).

Ozonation: Ozone is a potent oxidizing agent that readily reacts with sulfur compounds. Studies on sulfur mustard and its simulants, including 2-chloroethyl ethyl sulfide (CEES), have demonstrated that ozone gas can effectively and selectively oxidize the sulfide to its corresponding sulfoxide. tandfonline.comresearchgate.net This transformation is significant because the resulting sulfoxide is considered non-toxic. tandfonline.comresearchgate.net The reaction proceeds efficiently at ambient temperatures and can be controlled to prevent further oxidation to the sulfone. tandfonline.com The effectiveness of ozonation is highlighted by its high oxidation potential (E°=2.07 V), which allows it to readily attack the nucleophilic sulfur atom. researchgate.net

Hydrogen Peroxide (H₂O₂) Systems: Hydrogen peroxide, particularly when catalyzed, is another effective oxidant. The oxidation of 2-chloroethyl phenyl sulfide (CEPS) using H₂O₂ with a manganese complex as a catalyst has been shown to produce 2-chloroethyl phenyl sulfone and phenyl vinyl sulfone. scientificlabs.com

Combined systems, such as O₃/H₂O₂ and O₃/UV, can accelerate the degradation of sulfur mustard. nih.gov These combinations generate highly reactive hydroxyl radicals, although studies suggest that for sulfur mustard, direct oxidation by ozone molecules is the predominant destruction pathway. nih.gov

Oxidant/SystemCompound StudiedKey ProductsSignificanceReference
Ozone (O₃) GasSulfur Mustard, CEESSulfoxideControlled oxidation to a non-toxic product. tandfonline.comresearchgate.net
H₂O₂ / Manganese CatalystCEPS2-Chloroethyl phenyl sulfone, Phenyl vinyl sulfoneCatalytic oxidation leads to sulfone products. scientificlabs.com
O₃/H₂O₂/UVSulfur MustardOxidized ProductsRapid destruction, primarily via direct ozonolysis. nih.gov

Ecotoxicological Risk Assessment Methodologies

To assess the potential risk of a chemical to the environment, standardized methodologies are used to compare its predicted concentration in various environmental compartments with the concentration level at which no adverse effects are expected.

The Predicted Environmental Concentration (PEC) is an estimation of the concentration of a substance that is likely to be found in the environment. This modeling is a crucial component of risk assessment but relies on specific data regarding the chemical's use, release, and the characteristics of the receiving environment.

The calculation of a PEC for an aquatic environment typically involves:

Estimating the Release Amount: Quantifying the amount of the substance released from a source, such as an industrial facility, over a specific period.

Modeling Wastewater Treatment: Assuming the released substance enters a sewage treatment plant (STP), where a certain percentage is removed based on its physical and chemical properties.

Calculating Effluent Concentration: Determining the concentration of the substance in the STP effluent.

Applying a Dilution Factor: Accounting for the dilution of the effluent as it enters a receiving water body (e.g., a river), which is typically assumed to be a factor of 10.

No specific PEC modeling data for Benzyl 2-chloroethyl sulfide was identified in the reviewed literature. Conducting such an assessment would require detailed information on its production volumes, usage patterns, and release scenarios.

The Predicted No Effect Concentration (PNEC) represents the concentration of a substance below which adverse effects on the ecosystem are unlikely to occur. mdpi.com It is derived from ecotoxicological data (e.g., LC₅₀, EC₅₀, NOEC) obtained from laboratory tests on various organisms representing different trophic levels (e.g., algae, invertebrates, fish). mdpi.com

The PNEC is calculated by dividing the lowest available, reliable toxicity value by an appropriate Assessment Factor (AF). The AF accounts for uncertainties, such as extrapolating from laboratory data to real-world ecosystems, from acute to chronic effects, and variations in sensitivity between different species.

PNEC Calculation: PNEC = Lowest Toxicity Value (e.g., NOEC or LC₅₀) / Assessment Factor (AF)

The value of the AF typically ranges from 10 to 1,000, depending on the quality and quantity of the available ecotoxicity data. For instance, if only short-term acute toxicity data (LC₅₀) is available for one trophic level, an AF of 1,000 might be used. If long-term No Observed Effect Concentration (NOEC) data is available for species from three different trophic levels (fish, daphnia, algae), an AF of 10 may be applied.

Specific ecotoxicological studies on aquatic organisms for this compound are not available in the public domain literature, which precludes the derivation of a PNEC value for this specific compound.

Bioaccumulation Potential Assessment

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from water and food at a rate greater than that at which it is lost. The potential for a substance to bioaccumulate is often expressed by its Bioconcentration Factor (BCF) or Bioaccumulation Factor (BAF). A BCF or BAF value of 5,000 or greater is often used as a criterion to classify a substance as bioaccumulative.

For the related compound 2-chloroethyl ethyl sulfide (CEES), an estimated BCF of 9 has been calculated. nih.gov According to standard classification schemes, this low BCF value suggests that the potential for bioconcentration in aquatic organisms is low. nih.gov

Furthermore, compounds like CEES are known to be highly susceptible to hydrolysis, with a half-life in pure water estimated to be less than a minute. nih.gov This rapid degradation in an aqueous environment means that the compound is unlikely to persist long enough for significant bioaccumulation to occur, making it an unimportant environmental fate process. nih.gov Given the structural similarities, this compound is also expected to undergo hydrolysis, limiting its potential to bioaccumulate in aquatic ecosystems.

Decontamination and Waste Management Strategies for this compound

Disclaimer: Scientific literature focusing specifically on the decontamination and waste management of this compound is limited. The following information is based on established principles and data from studies on structurally similar chloroethyl sulfide compounds, such as 2-chloroethyl ethyl sulfide (CEES), 2-chloroethyl phenyl sulfide (CEPS), and the chemical warfare agent sulfur mustard (HD). The reactivity of the 2-chloroethyl sulfide functional group is the primary determinant in the effectiveness of these strategies.

Decontamination of materials and personnel exposed to this compound is critical to mitigate its harmful effects. Effective decontamination is achieved through physical removal and/or chemical neutralization. brieflands.com Similarly, waste generated from contamination requires specialized management to ensure complete detoxification before disposal.

Decontamination Approaches

The primary goal of decontamination is the rapid removal or neutralization of this compound to prevent its absorption and minimize damage. The choice of decontamination method depends on the nature of the contaminated surface, the extent of contamination, and the available resources.

Physical Removal:

The initial step in decontamination often involves the physical removal of the agent. This can be accomplished by:

Wiping: Using absorbent materials like cotton swabs or paper towels to carefully blot and remove visible droplets of the compound. brieflands.com

Rinsing: Flushing the contaminated area with copious amounts of water can help to physically wash away the agent. For ocular exposure, immediate and prolonged flushing with water for 5 to 10 minutes is recommended. brieflands.com

Chemical Neutralization:

Chemical neutralization involves the application of reactive substances that convert this compound into less toxic products. Common approaches include:

Hydrolysis: The reaction with water is a primary pathway for the degradation of chloroethyl sulfides. This process involves the formation of a transient cyclic sulfonium (B1226848) cation, which then reacts with water to produce the corresponding hydroxyethyl (B10761427) sulfide and hydrochloric acid. unc.edu The rate of hydrolysis can be influenced by factors such as temperature, pH, and the presence of co-solvents. nih.govresearchgate.net For instance, the hydrolysis of 2-chloroethyl ethyl sulfide (CEES) leads to the formation of 2-hydroxyethyl ethyl sulfide (HEES). unc.edu

Oxidation: Oxidizing agents can effectively neutralize chloroethyl sulfides by converting the sulfur atom to a sulfoxide or sulfone, which are generally less toxic. unc.edu Reagents such as chlorinated lime, chloramine (B81541) T, and dibasic tricalcium hypochlorite (B82951) are known to be effective. brieflands.com For example, Chloramine T can produce nascent oxygen and chlorine in solution, which readily react with and neutralize 2-chloroethyl ethyl sulfide. brieflands.com

Advanced Oxidation Processes (AOPs): Technologies like atmospheric pressure plasma jets (APPJ) have been shown to be effective in decontaminating surfaces contaminated with chloroethyl sulfide simulants. nih.gov These methods generate highly reactive species, such as hydroxyl radicals (·OH), that can rapidly degrade the compound. nih.gov Studies with CEES have demonstrated that helium APPJ can achieve complete decontamination in minutes, yielding products like 2-hydroxyethyl ethyl sulfide, 2-chloroethyl ethyl sulfoxide, and 2-chloroethyl ethyl sulfone. nih.gov

Sorbent Materials: Porous materials with high surface areas can be used to absorb and, in some cases, reactively decompose chloroethyl sulfides. Titanate nanoscrolls, for example, have been investigated for the decontamination of CEES. unc.edu Their large surface area allows for rapid absorption, and the intrinsic water molecules facilitate hydrolysis of the entrapped agent. unc.edu

The table below summarizes the decontamination products observed for analogs of this compound.

Decontamination MethodAnalog CompoundKey Degradation ProductsReference
Hydrolysis2-Chloroethyl ethyl sulfide (CEES)2-Hydroxyethyl ethyl sulfide (HEES), Dimeric sulfonium cations unc.edu
Oxidation (Chloramine T)2-Chloroethyl ethyl sulfide (CEES)Oxidized sulfur species brieflands.com
Atmospheric Pressure Plasma Jet2-Chloroethyl ethyl sulfide (CEES)2-Hydroxyethyl ethyl sulfide, 2-Chloroethyl ethyl sulfoxide, 2-Chloroethyl ethyl sulfone nih.gov
Hydrolysis on Concrete2-Chloroethyl phenyl sulfide (CEPS)2-Hydroxyethyl phenyl sulfide, Ether derivatives dtic.mil

Waste Management Strategies

Proper management of waste contaminated with this compound is essential to prevent environmental contamination and ensure safety. Contaminated materials can include personal protective equipment, laboratory consumables, and environmental media like soil and water.

Chemical Treatment:

Similar to decontamination, chemical treatment of bulk waste aims to neutralize the hazardous compound.

Oxidation/Chlorination: Contaminated waste materials such as culture media, pipette tips, and gloves can be treated with oxidizing or chlorinating agents like chlorinated lime or chloramine T to render the chloroethyl sulfide less harmful before disposal. brieflands.com

Alkaline Hydrolysis: Treatment with alkaline solutions can accelerate the hydrolysis of the chloroethyl group, leading to the formation of less toxic byproducts. wikipedia.org

Thermal Destruction:

High-temperature incineration is a common and effective method for the disposal of hazardous chemical waste.

Incineration: This process involves the controlled combustion of waste at high temperatures. For organosulfur compounds, this typically results in the formation of carbon dioxide, water, sulfur oxides, and hydrogen chloride. nih.gov Incinerators for hazardous waste must be equipped with appropriate pollution control systems to scrub acidic gases and remove particulate matter from the effluent. windows.net The idealized combustion of bis(2-chloroethyl)sulfide, a related compound, yields carbon dioxide, water, hydrogen chloride, and sulfuric acid. wikipedia.org

Sorption and Disposal:

Adsorption on Activated Carbon: Activated carbon can be used to adsorb this compound from liquid or gaseous waste streams. The high surface area and porous structure of activated carbon make it an effective adsorbent for a wide range of organic compounds. epa.gov However, the spent carbon will require subsequent treatment, such as incineration, or disposal in a hazardous waste landfill. The efficiency of adsorption can be influenced by factors like the polarity of the compound and the presence of moisture. researchgate.netmdpi.com

All waste disposal activities must be conducted in strict accordance with local, state, and federal regulations for hazardous waste. scbt.com

The following table outlines potential waste management strategies for this compound based on methods used for analogous compounds.

Waste Management StrategyDescriptionRelevant AnalogsReference
Chemical TreatmentUse of oxidizing or chlorinating agents to neutralize the compound in contaminated materials.2-Chloroethyl ethyl sulfide (CEES) brieflands.com
IncinerationHigh-temperature thermal destruction of the compound, converting it to gaseous products.Bis(2-chloroethyl) sulfide (HD) wikipedia.orgwindows.net
AdsorptionUse of activated carbon to remove the compound from waste streams, followed by disposal of the spent adsorbent.General Organic Compounds epa.govresearchgate.net

Future Research Directions and Emerging Paradigms

Development of Green Chemistry Synthetic Routes

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are paramount for the future synthesis of Benzyl (B1604629) 2-chloroethyl sulfide (B99878). uniroma1.it Traditional synthetic methods often rely on hazardous reagents and solvents. Emerging research focuses on developing more environmentally benign pathways.

One promising green approach involves utilizing hydrogen sulfide (H₂S), often a byproduct of petroleum processing, as a sulfiding agent. Research on the synthesis of the related compound, dibenzyl sulfide (DBS), has demonstrated the viability of using H₂S absorbed in an aqueous monoethanolamine (MEA) solution to react with benzyl chloride. researchgate.net This reaction can be performed in a liquid-liquid system using a phase transfer catalyst like polyethylene (B3416737) glycol (PEG-600) at room temperature, which significantly enhances the reaction rate and product selectivity while minimizing waste. researchgate.net

Further green enhancements could involve the use of alternative energy sources like microwave and ultrasound irradiation. rsc.org These techniques can accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. The development of solvent-free reaction conditions or the use of eco-friendly solvents like ionic liquids or water would further enhance the sustainability of synthesizing Benzyl 2-chloroethyl sulfide.

Table 1: Comparison of Synthetic Route Parameters

Parameter Traditional Synthesis Green Chemistry Approach
Sulfur Source Often uses hazardous sulfur compounds Utilizes industrial byproduct H₂S researchgate.net
Catalyst May use heavy metal catalysts Phase transfer catalysts (e.g., PEG-600) researchgate.net
Energy Input Conventional heating Microwave, Ultrasound Irradiation rsc.org
Solvents Volatile organic compounds Aqueous systems, Ionic liquids

| Waste Generation | Higher | Lower, with potential for catalyst recycling |

Comprehensive Elucidation of Biological Interaction Mechanisms

While this compound itself is not as extensively studied as its military-grade analogs like sulfur mustard (bis(2-chloroethyl) sulfide), its biological interaction mechanisms can be largely inferred from the behavior of the highly reactive 2-chloroethyl sulfide moiety. This functional group is known to be a potent alkylating agent.

The primary mechanism of action involves an intramolecular cyclization, where the sulfur atom attacks the carbon bearing the chlorine atom, forming a highly reactive and unstable cyclic sulfonium (B1226848) ion (an episulfonium ion). researchgate.net This intermediate is a powerful electrophile that readily reacts with nucleophiles present in biological macromolecules. researchgate.netbrieflands.com

Key biological targets include:

DNA: The sulfonium ion can alkylate DNA bases, particularly guanine. This leads to the formation of DNA adducts, which can disrupt DNA replication and transcription, causing mutations and potentially leading to carcinogenic effects. brieflands.comhaz-map.com

Proteins: The compound can react with nucleophilic amino acid residues in proteins, such as cysteine and histidine. This alkylation can inactivate enzymes and disrupt cellular signaling pathways. brieflands.com

Oxidative Stress: Exposure to analogous compounds like 2-chloroethyl ethyl sulfide (CEES) is known to induce significant oxidative stress. This involves the generation of reactive oxygen species (ROS), which can damage lipids, proteins, and DNA, and trigger inflammatory responses mediated by alveolar macrophages. nih.govmdpi.com

Future research will likely focus on using advanced proteomics and genomics techniques to identify the specific protein and DNA targets of this compound and to fully map the downstream cellular pathways affected by its exposure.

Advanced Applications in Specialty Chemicals and Polymers

This compound serves as a valuable intermediate in the synthesis of a wide range of specialty chemicals and advanced polymers. Its bifunctional nature—possessing both a reactive chloroethyl group and a benzyl group—allows for diverse chemical modifications.

In the realm of specialty chemicals , this compound is a precursor for creating molecules with potential applications in pharmaceuticals and agrochemicals, mirroring the utility of its parent compound, benzyl chloride. valtris.comvaltris.com The thioether linkage is a key structural motif in various biologically active compounds. For instance, the oxidized form, Benzyl 2-chloroethyl sulfone, has been investigated as a precursor for biologically active compounds and as an intermediate for creating ionic liquids. smolecule.com

In polymer science , the thioether group can be incorporated into polymer backbones to enhance specific properties. Poly(alkylene sulfide)s are known for their excellent thermal stability, solvent resistance, and weatherability. researchgate.net this compound can be used in polycondensation reactions with other monomers to create novel polymers. The presence of the benzyl group can improve processability and modify the polymer's mechanical and thermal properties. These polymers have potential applications as high-performance coatings, adhesives, sealants, and insulators. researchgate.net

Integration with High-Throughput Screening and Artificial Intelligence for Predictive Modeling

The convergence of high-throughput screening (HTS) and artificial intelligence (AI) offers a powerful paradigm for accelerating the discovery of new applications for this compound derivatives.

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds against biological targets. metrionbiosciences.com Research has shown that sulfur-containing motifs are frequently identified as "hits" in HTS campaigns. For example, a large-scale screen for antibacterial agents found that sulfur-containing molecules, such as benzimidazole-2-thiones and thiazolines, were particularly active. nih.gov This suggests that a chemical library based on the this compound scaffold could yield promising candidates for new therapeutic agents.

Artificial Intelligence (AI) , particularly through machine learning and Quantitative Structure-Activity Relationship (QSAR) models, can predict the properties of new molecules before they are synthesized. QSAR models have been successfully used to predict the toxicity (e.g., LD50 values) of breakdown products of related sulfur mustards, reducing the need for extensive and costly animal testing. researchgate.net By training AI models on existing data, researchers can predict the biological activity, toxicity, and physicochemical properties of novel this compound derivatives, allowing them to prioritize the synthesis of the most promising candidates. This predictive capability significantly streamlines the drug discovery and materials development process. researchgate.net

Table 2: Compounds Mentioned in this Article

Compound Name
This compound
Benzyl 2-chloroethyl sulfone
Benzyl chloride
bis(2-chloroethyl) sulfide
2-chloroethyl ethyl sulfide (CEES)
Dibenzyl sulfide (DBS)
Guanine
Hydrogen sulfide
Monoethanolamine (MEA)

Q & A

Q. What are the recommended safety protocols for handling Benzyl 2-chloroethyl sulfide in laboratory settings?

this compound, as a structural analog of sulfur mustard (bis(2-chloroethyl) sulfide), requires stringent safety measures. Key protocols include:

  • Respiratory and dermal protection : Use NIOSH-approved respirators and chemical-resistant gloves (e.g., nitrile or neoprene) .
  • Emergency procedures : Immediate decontamination with soap/water for skin contact and eye rinsing with saline solution for ocular exposure .
  • Carcinogenicity compliance : Follow institutional guidelines for carcinogen handling, including dedicated fume hoods and waste disposal protocols .

Q. How can researchers synthesize this compound with high purity?

While direct synthesis methods are not detailed in the literature, analogous sulfide syntheses (e.g., 2-chloroethyl phenyl sulfide) suggest:

  • Nucleophilic substitution : React benzyl mercaptan with 1,2-dichloroethane under alkaline conditions (e.g., NaOH in ethanol) .
  • Purification : Distillation under reduced pressure or column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >95% purity .

Q. What analytical techniques are recommended for detecting and quantifying this compound in experimental samples?

  • Gas Chromatography (GC) : Use polar columns (e.g., SLB®-IL59) with flame ionization detection (FID) for trace-level quantification .
  • Fluorescent probes : Functionalized MOFs (e.g., F@Zr-BTC) enable rapid, selective detection via fluorescence quenching at sub-ppm levels .
  • Mass Spectrometry (MS) : LC-ESI-MS/MS in MRM mode for confirmatory analysis in biological matrices .

Advanced Research Questions

Q. How can researchers design experiments to study the alkylation mechanisms of this compound in biological systems?

  • In vitro models : Expose human keratinocytes or lung epithelial cells to the compound and measure DNA adducts (e.g., via HPLC-UV) .
  • Molecular probes : Use fluorescent tags (e.g., BODIPY-labeled analogs) to track intracellular alkylation in real-time .
  • Omics integration : Pair transcriptomic (RNA-seq) and proteomic (LC-MS) data to map pathways like IL6 upregulation .

Q. What strategies are effective for resolving contradictory data in genotoxicity studies of this compound?

  • Comparative dose-response : Test varying concentrations (0.1–10 mM) in Ames assays and micronucleus tests to clarify threshold effects .
  • Data reconciliation : Use systematic review frameworks (e.g., PRISMA) to assess bias in conflicting studies, focusing on assay conditions (e.g., metabolic activation) .
  • Mechanistic validation : Cross-validate findings with computational models (e.g., QSAR for mutagenicity prediction) .

Q. What microbial degradation pathways have been identified for this compound, and how can they be optimized?

  • Pathway mapping : Pseudomonas spp. degrade benzyl sulfide via oxidative cleavage of the thioether bond, producing benzyl alcohol and sulfoxide intermediates .
  • Enhancement strategies : Use consortia of Rhodococcus and Sphingomonas with bioaugmentation in contaminated soils .
  • Metabolic engineering : Overexpress cytochrome P450 enzymes in E. coli to accelerate degradation rates .

Q. How can in silico modeling be integrated with experimental data to predict the environmental persistence of this compound?

  • QSAR models : Train algorithms on logP and hydrolysis rate data to predict half-lives in aquatic systems .
  • Molecular dynamics : Simulate interactions with soil organic matter to assess adsorption potential .
  • Validation : Compare predictions with GC-MS data from microcosm studies .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.